molecular formula C16H21NO2 B2983506 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-76-2

1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2983506
CAS No.: 2361642-76-2
M. Wt: 259.349
InChI Key: RBSWHHCDQYAMFL-UHFFFAOYSA-N
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Description

1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a hydroxy group, and a phenylethyl group

Preparation Methods

The synthesis of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.

    Formation of the Prop-2-en-1-one Moiety: This involves the formation of a double bond and a carbonyl group, typically through aldol condensation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The double bond in the prop-2-en-1-one moiety can participate in addition reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other piperidine derivatives and compounds with similar functional groups:

    Piperidine Derivatives: Compounds like 1-(2-phenylethyl)piperidine and 1-(3-hydroxy-2-phenylethyl)piperidine share structural similarities but differ in their functional groups and biological activities.

    Phenylethyl Compounds: Compounds such as 2-phenylethanol and 2-phenylethylamine have similar phenylethyl groups but lack the piperidine ring and prop-2-en-1-one moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(19)17-12-6-9-15(18)14(17)11-10-13-7-4-3-5-8-13/h2-5,7-8,14-15,18H,1,6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSWHHCDQYAMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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